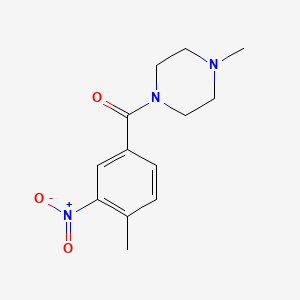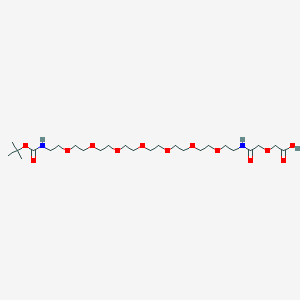
alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)
Vue d'ensemble
Description
Alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol), also known as Boc-NH-PEG(8)-COOH, is a laboratory chemical . It is used in the manufacture of substances and is not recommended for private purposes . This compound has both carboxylic acid and amino groups at its ends, making it highly reactive with many functional groups . This reactivity makes it a useful reagent in PEGylation .
Applications De Recherche Scientifique
T-BOC-Gly-OEG has been widely used in a variety of scientific research applications. It has been used as a substrate in protein engineering studies, as a reagent in DNA and RNA synthesis, and as a component in cell-based assays. In addition, t-BOC-Gly-OEG has been used to study the effects of enzyme inhibitors on biochemical pathways and to study the effects of drugs on cellular metabolism.
Mécanisme D'action
T-BOC-Gly-OEG works by forming a stable complex with the target molecule. This complex can then be used to study the biochemical and physiological effects of the target molecule. The formation of the complex is facilitated by the presence of the t-butyloxycarbonyl group, which acts as a linker between the target molecule and the ethylene glycol.
Biochemical and Physiological Effects
The effects of t-BOC-Gly-OEG on biochemical and physiological processes have been studied extensively. It has been shown to affect the activity of enzymes, the binding of proteins to DNA, and the binding of drugs to their target receptors. In addition, t-BOC-Gly-OEG has been shown to inhibit the activity of certain enzymes, such as DNA polymerases and RNA polymerases.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using t-BOC-Gly-OEG in lab experiments is its ability to form stable complexes with a variety of compounds. This makes it a useful tool for studying the effects of drugs and other compounds on biochemical and physiological processes. However, t-BOC-Gly-OEG is not suitable for use in some applications, such as in vivo studies, due to its potential toxicity.
Orientations Futures
The potential applications of t-BOC-Gly-OEG are vast and varied. Future research could focus on the development of new synthetic methods for producing t-BOC-Gly-OEG and on the further exploration of its effects on biochemical and physiological processes. In addition, further research could focus on the development of new drugs and other compounds that can be used in conjunction with t-BOC-Gly-OEG to study the effects of these compounds on biochemical and physiological processes. Finally, research could also focus on the development of new techniques for using t-BOC-Gly-OEG in in vivo studies.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N2O13/c1-25(2,3)40-24(31)27-5-7-33-9-11-35-13-15-37-17-19-38-18-16-36-14-12-34-10-8-32-6-4-26-22(28)20-39-21-23(29)30/h4-21H2,1-3H3,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDQHZZIFLHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



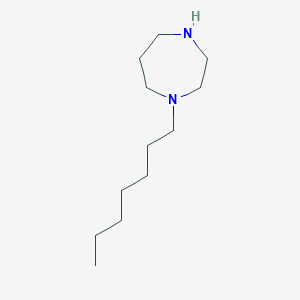


![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
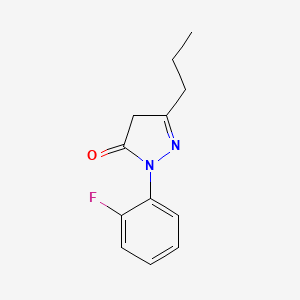
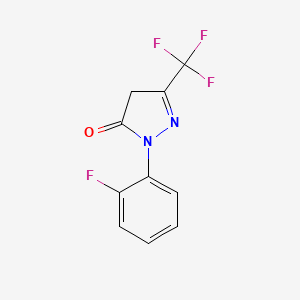
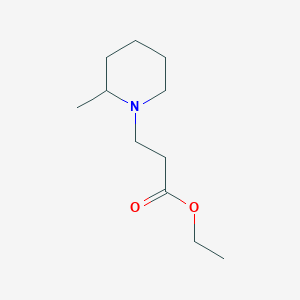
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
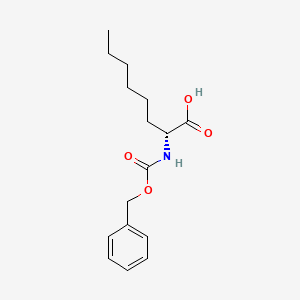

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

